![molecular formula C25H36N2O2 B14394126 N-Butyl-N'-(2,4-dimethylphenyl)-N-{[4-(pentyloxy)phenyl]methyl}urea CAS No. 88451-40-5](/img/structure/B14394126.png)
N-Butyl-N'-(2,4-dimethylphenyl)-N-{[4-(pentyloxy)phenyl]methyl}urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-Butyl-N’-(2,4-dimethylphenyl)-N-{[4-(pentyloxy)phenyl]methyl}urea” is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-Butyl-N’-(2,4-dimethylphenyl)-N-{[4-(pentyloxy)phenyl]methyl}urea” typically involves the reaction of an isocyanate with an amine. The general reaction can be represented as follows: [ \text{R-NCO} + \text{R’-NH}_2 \rightarrow \text{R-NH-CO-NH-R’} ]
In this case, the specific reactants would be chosen to introduce the butyl, dimethylphenyl, and pentyloxyphenyl groups. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of such compounds often involves large-scale batch or continuous processes. The choice of solvents, catalysts, and purification methods can significantly impact the yield and quality of the final product. Common techniques include distillation, crystallization, and chromatography.
Chemical Reactions Analysis
Types of Reactions
“N-Butyl-N’-(2,4-dimethylphenyl)-N-{[4-(pentyloxy)phenyl]methyl}urea” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield urea derivatives with additional functional groups, while reduction may produce simpler amine compounds.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: May have pharmacological properties that could be explored for drug development.
Industry: Could be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism by which “N-Butyl-N’-(2,4-dimethylphenyl)-N-{[4-(pentyloxy)phenyl]methyl}urea” exerts its effects would depend on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-Butyl-N’-(2,4-dimethylphenyl)urea
- N-Butyl-N’-(4-pentyloxyphenyl)urea
- N-(2,4-Dimethylphenyl)-N’-(4-pentyloxyphenyl)urea
Uniqueness
The uniqueness of “N-Butyl-N’-(2,4-dimethylphenyl)-N-{[4-(pentyloxy)phenyl]methyl}urea” lies in its specific combination of functional groups, which may confer unique chemical and physical properties. These properties could make it particularly useful in certain applications, such as in the development of new materials or pharmaceuticals.
Properties
CAS No. |
88451-40-5 |
|---|---|
Molecular Formula |
C25H36N2O2 |
Molecular Weight |
396.6 g/mol |
IUPAC Name |
1-butyl-3-(2,4-dimethylphenyl)-1-[(4-pentoxyphenyl)methyl]urea |
InChI |
InChI=1S/C25H36N2O2/c1-5-7-9-17-29-23-13-11-22(12-14-23)19-27(16-8-6-2)25(28)26-24-15-10-20(3)18-21(24)4/h10-15,18H,5-9,16-17,19H2,1-4H3,(H,26,28) |
InChI Key |
APXZIZIMWWOYBE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)CN(CCCC)C(=O)NC2=C(C=C(C=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


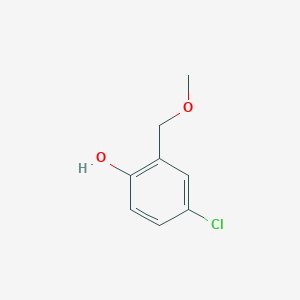
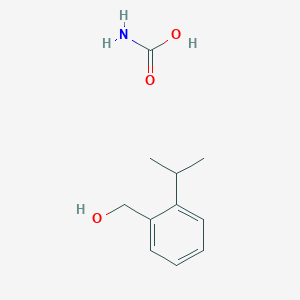
![3-{(2,4-Dichlorophenyl)[(2,4-dichlorophenyl)methoxy]methyl}pyridine](/img/structure/B14394055.png)
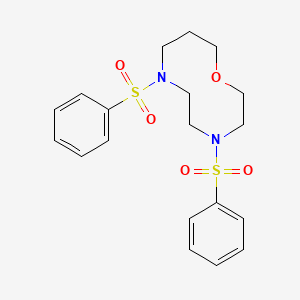
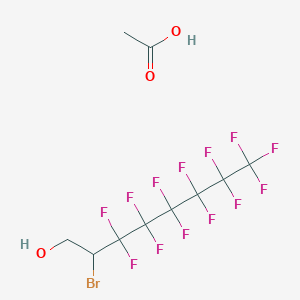
![1-[2-(2,4-Dichlorophenyl)-1-(phenylsulfanyl)ethyl]-1H-1,2,4-triazole](/img/structure/B14394071.png)
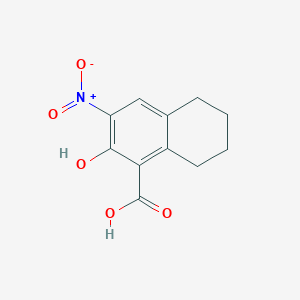
![Oxazole, 4,5-dihydro-4,4-dimethyl-2-[2-(1-methylpropyl)phenyl]-](/img/structure/B14394093.png)
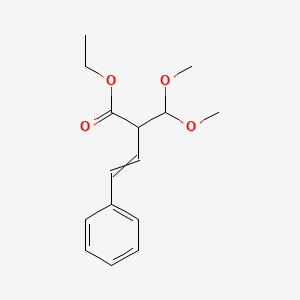
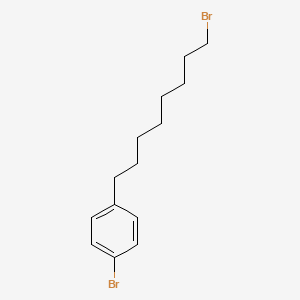
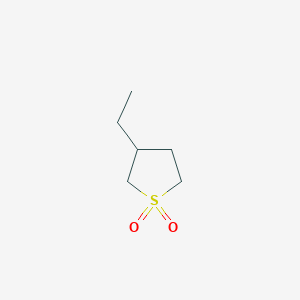

![1,3-Bis[4-(2-phenylethyl)piperazin-1-yl]propane-1,3-dione](/img/structure/B14394113.png)
![Diethyl [(3-benzoylphenyl)methyl]phosphonate](/img/structure/B14394114.png)
